SKF-96365 is a pharmacological compound primarily recognized as a store-operated calcium entry inhibitor. This compound has garnered attention for its ability to inhibit various ion channels, particularly transient receptor potential canonical channels and voltage-gated calcium channels. SKF-96365 is often utilized in research settings to study calcium signaling pathways and their implications in cellular processes such as proliferation, migration, and hypertrophy.
SKF-96365 is classified as a cationic compound with the chemical formula and a molecular weight of approximately 402.92 g/mol. The compound is commercially available, with suppliers such as Tocris Bioscience providing it for laboratory research purposes. Its CAS number is 130495-35-1, and it is often listed under PubChem ID 104955 .
The synthesis of SKF-96365 typically involves multi-step organic reactions, although specific details about the synthetic pathway are often proprietary. General methods include:
The molecular structure of SKF-96365 consists of a complex arrangement that includes multiple rings and functional groups contributing to its pharmacological activity. The structural formula can be represented as follows:
SKF-96365 participates in various chemical reactions characterized by its ability to modulate ion channel activity:
The compound's inhibition of transient receptor potential channels has been linked to altered cellular responses in models of hypertrophy and inflammation .
The mechanism of action for SKF-96365 involves:
Experimental data show that treatment with SKF-96365 leads to decreased proliferation rates and altered gene expression profiles in various cancer cell lines .
SKF-96365 has several applications in scientific research:
SKF-96365 (1-[β-(3-(4-Methoxyphenyl)propoxy]-4-methoxyphenethyl]-1H-imidazole hydrochloride) is a synthetic organic compound with a molecular weight of 402.92 g/mol (C₂₂H₂₆N₂O₃·HCl). Its structure features two methoxyphenyl rings linked by a propoxy chain and an imidazole group, protonated as a hydrochloride salt for solubility. Key properties include:
Table 1: Physicochemical Profile of SKF-96365
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₆N₂O₃·HCl |
Molecular Weight | 402.92 g/mol |
CAS Registry Number | 130495-35-1 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
LogP | 3.94 |
Water Solubility | 100 mM (with warming) |
TPSA | 45.51 Ų |
SKF-96365 is a broad-spectrum antagonist of Transient Receptor Potential Canonical (TRPC) channels, which mediate receptor-operated calcium entry (ROCE). It inhibits TRPC3/6/7 subtypes at micromolar concentrations (EC₅₀ ~10–25 μM) by pore blockade, preventing agonist-induced Ca²⁺ influx. For example, in glioblastoma cells, SKF-96365 (10 μM) suppresses TRPC6-mediated Ca²⁺ entry, curtailing proliferation pathways [1] [6]. However, its lack of subtype specificity limits mechanistic studies, as it concurrently modulates voltage-gated channels and transporters [5] [8].
Beyond TRPCs, SKF-96365 inhibits store-operated calcium entry (SOCE) by disrupting STIM1-Orai interactions. SOCE is triggered by endoplasmic reticulum (ER) Ca²⁺ depletion, where STIM1 sensors oligomerize and activate Orai plasma membrane channels. SKF-96365 (IC₅₀ ~5–20 μM) blocks Orai1-mediated Ca²⁺ currents independently of TRPCs [2] [3]. This dual inhibition complicates interpretation: In HEK293 cells, 10 μM SKF-96365 reduces both TRPC6- and Orai1-dependent Ca²⁺ influx by >60%, confounding mechanistic attribution [3].
SKF-96365 exhibits significant off-target effects on voltage-gated channels:
Table 2: Channel Inhibition Profile of SKF-96365
Channel Type | Subtype | IC₅₀/EC₅₀ | Biological Impact |
---|---|---|---|
TRPC Channels | TRPC3/6/7 | 10–25 μM | Blocks receptor-operated Ca²⁺ entry |
SOCE (Orai1) | Orai1 | 5–20 μM | Impairs ER Ca²⁺ refilling |
T-type Ca²⁺ Channels | Cav3.1 | 560 nM | Disrupts pacemaking in neurons/cardiac |
Potassium Channels | hERG (Kv11.1) | 2.1 μM | Prolongs QTc interval |
Transient Outward K⁺ | Kv4.3 | 15.4 μM | Alters action potential duration |
A paradoxical action of SKF-96365 is its enhancement of reverse-mode Na⁺/Ca²⁺ exchanger (NCX) activity, increasing intracellular Ca²⁺. In glioblastoma cells, SKF-96365 (EC₅₀ = 9.79 μM) promotes Ca²⁺ influx via NCX reverse mode, overriding its TRPC blockade. This elevates cytosolic Ca²⁺ to cytotoxic levels, arresting cells in S/G₂ phase and activating p38-MAPK/JNK pathways. Crucially, NCX1 expression is 3-fold higher in glioblastoma vs. normal astrocytes, making this effect tumor-selective. NCX1 knockdown abolishes SKF-96365-induced Ca²⁺ overload, confirming NCX as a key target [1] [6] [10]. Mechanistically, SKF-96365 may disrupt NCX autoinhibition or alter membrane Na⁺ gradients, favoring Ca²⁺ influx [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: